1-(6-Bromopyridin-2-yl)ethanol
Overview
Description
“1-(6-Bromopyridin-2-yl)ethanol” is a chemical compound with the CAS Number: 139163-56-7 . It has a molecular weight of 202.05 and its IUPAC name is 1-(6-bromo-2-pyridinyl)ethanol . It is used in the preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid or amyloid-like proteins, especially ocular diseases .
Molecular Structure Analysis
The linear formula of “this compound” is C7H8BrNO . The InChI code is 1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 202.05 . It has a density of 1.6±0.1 g/cm3 . The boiling point is 281.8±25.0 °C at 760 mmHg . The flash point is 124.2±23.2 °C .
Scientific Research Applications
Formation of Pyridylcarbene Intermediate : 1-(6-Bromopyridin-2-yl)ethanol forms as an intermediate in the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine, leading to various compounds including pyridylcarbene intermediates (B. Abarca et al., 2006).
Enantioselective Catalysis : This compound was used in the lipase-catalyzed transesterification reactions demonstrating high enantioselectivity. The process effectively resolved racemates of 1-(pyridinyl)-ethanols including this compound (C. Orrenius et al., 1994).
Use in Asymmetric Synthesis : It was involved in the synthesis of optically active 1-(pyridyl)propanols and 1-(3-pyridyl)ethanol with high enantiomeric excesses in a short time by catalyzed asymmetric addition of dialkylzinc to pyridinecarboxaldehydes (M. Ishizaki & O. Hoshino, 1994).
Role in Chemoenzymatic Synthesis : In the chemoenzymatic synthesis of furan-based alcohols, this compound was a target of enantioselective acylation studies (P. Hara et al., 2013).
Application in Metal Complex Synthesis : It's been utilized in the synthesis of heteroligand Cu(II) complexes with 2-halogenopyridines, demonstrating potential in coordination chemistry and crystal structure analysis (S. Adonin et al., 2020).
Safety and Hazards
The safety information for “1-(6-Bromopyridin-2-yl)ethanol” includes the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
1-(6-bromopyridin-2-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLKOZYBCJFJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453846 | |
Record name | 1-(6-bromopyridin-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
139163-56-7 | |
Record name | 6-Bromo-α-methyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139163-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-bromopyridin-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-Bromo-2-pyridinyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(6-Bromopyridin-2-yl)ethanol formation in the context of the research?
A1: The research focuses on the thermal decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine under pressure, leading to the formation of a pyridylcarbene intermediate []. This compound is one of the products formed through the stabilization of this highly reactive carbene intermediate. This highlights the reactivity of pyridylcarbenes and their potential to undergo various reactions, leading to a diverse range of products.
Q2: What does the formation of compounds like this compound suggest about the reactivity of the pyridylcarbene intermediate?
A2: The formation of this compound, along with other products like 2-bromo-6-vinylpyridine and various cyclopropyl derivatives, suggests that the pyridylcarbene intermediate is highly reactive and can participate in a variety of reactions []. Specifically, the formation of this compound indicates the carbene intermediate's ability to react with water molecules present in the reaction environment. This highlights the potential of using these types of reactions to synthesize complex molecules containing the pyridyl moiety.
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